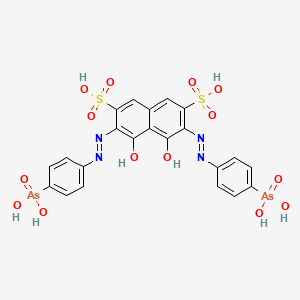
Indole-4-CarboxylicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-4-Carboxylic Acid is a significant heterocyclic compound that belongs to the indole family. Indoles are known for their presence in various natural products and their importance in biological systems. Indole-4-Carboxylic Acid, specifically, is a derivative of indole with a carboxyl group at the fourth position of the indole ring. This compound is of interest due to its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indole-4-Carboxylic Acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The carboxyl group can then be introduced through various functionalization reactions.
Industrial Production Methods: Industrial production of Indole-4-Carboxylic Acid often involves large-scale Fischer indole synthesis followed by carboxylation reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Indole-4-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyl group or the indole ring.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom or the benzene ring of the indole.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring or the carboxyl group.
Aplicaciones Científicas De Investigación
Indole-4-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in drug development, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Indole-4-Carboxylic Acid can be compared with other indole derivatives such as Indole-3-Carboxylic Acid and Indole-5-Carboxylic Acid. While these compounds share a similar indole structure, the position of the carboxyl group significantly affects their chemical properties and biological activities. Indole-4-Carboxylic Acid is unique due to its specific substitution pattern, which can lead to distinct reactivity and applications.
Comparación Con Compuestos Similares
- Indole-3-Carboxylic Acid
- Indole-5-Carboxylic Acid
- Indole-2-Carboxylic Acid
These compounds, while similar, each have unique properties that make them suitable for different applications in research and industry.
Propiedades
Número CAS |
1074-86-6 |
|---|---|
Fórmula molecular |
C12Cl10S2Zn |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


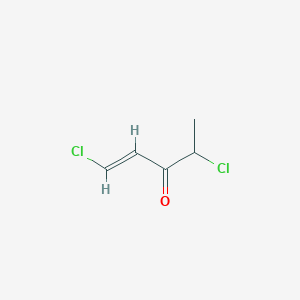
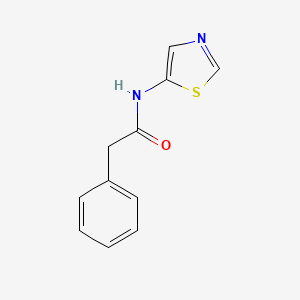
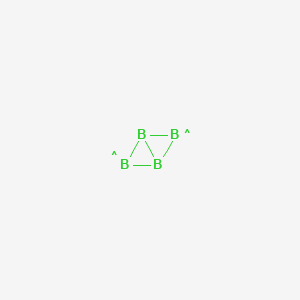
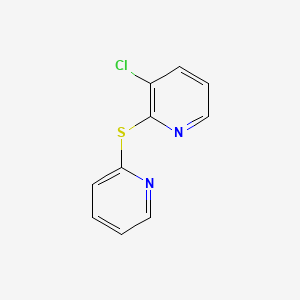
![3-Bromo-2-[(5-methyl-2-pyridinyl)sulfanyl]pyridine](/img/structure/B1175602.png)
